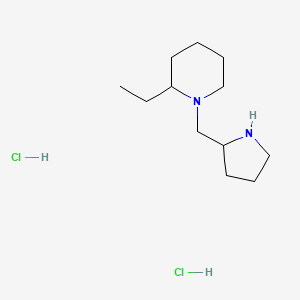

2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems containing multiple nitrogen-bearing rings. The compound is officially registered under Chemical Abstracts Service number 1220027-54-2, with the molecular data number MFCD13561765 in chemical databases. The molecular formula C₁₂H₂₆Cl₂N₂ indicates the presence of two nitrogen atoms, two chloride ions, and a molecular weight of 269.25 grams per mole. The systematic International Union of Pure and Applied Chemistry name precisely describes the substitution pattern, wherein an ethyl group occupies the 2-position of the piperidine ring, while a pyrrolidinylmethyl substituent is attached to the nitrogen atom at the 1-position of the same piperidine ring.

The Chemical Abstracts Service registry analysis reveals that this compound exists as a dihydrochloride salt, indicating protonation of both nitrogen atoms in the molecule under standard conditions. The formation of the dihydrochloride salt significantly enhances the compound's water solubility and stability compared to the free base form. Database records indicate that related structural variants include compounds with different substitution patterns, such as 2-Ethyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride (Chemical Abstracts Service number 1220027-10-0), which differs only in the attachment position of the pyrrolidine ring. The systematic nomenclature system allows for precise differentiation between these closely related structural isomers, emphasizing the critical importance of positional specificity in chemical identification.

Structural Relationship to Pyrrolidine-Piperidine Hybrid Alkaloids

The structural architecture of this compound places it within the broader classification of pyrrolidine-piperidine hybrid alkaloids, a family of compounds that exhibit significant pharmacological importance in natural product chemistry. Pyrrolidine alkaloids represent five-membered nitrogen-containing heterocyclic ring systems that exhibit diverse biological activities and are widely distributed throughout the plant kingdom. The compound's structure incorporates both a six-membered piperidine ring and a five-membered pyrrolidine ring connected through a methylene bridge, creating a hybrid molecular architecture that combines the chemical properties of both heterocyclic systems.

Natural alkaloids containing similar structural motifs include the hygrolines and pseudohygrolines, which are 2-substituted pyrrolidine alkaloids containing two chiral centers and constituting 1,3-aminoalcohol units. These naturally occurring compounds are isolated from Solanaceae species and have demonstrated significant pharmacological properties, including memory-enhancing characteristics and potential applications as anti-Alzheimer agents. The structural relationship extends to other naturally occurring alkaloids such as hygrine and norhygrine, which belong to the tropane alkaloid class and share the pyrrolidine ring system. The synthetic compound this compound represents an artificial extension of these natural structural themes, incorporating both pyrrolidine and piperidine elements in a single molecular framework.

The bicyclic nature of pyrrolidine-piperidine hybrid systems provides unique conformational properties that distinguish them from simple monocyclic heterocycles. Research has demonstrated that chiral piperidine scaffolds in drug design applications can significantly influence biological activity through their ability to adopt specific three-dimensional conformations that optimize protein binding interactions. The incorporation of pyrrolidine rings into piperidine-containing molecules creates additional conformational constraints that can enhance selectivity and potency in biological systems. The structural relationship between synthetic compounds like this compound and naturally occurring alkaloids provides valuable insights into structure-activity relationships and guides the development of novel pharmaceutical agents.

Stereochemical Considerations in Chiral Center Configuration

The stereochemical analysis of this compound reveals the presence of multiple chiral centers that significantly influence the compound's three-dimensional molecular architecture and potential biological activity. The piperidine ring contains a chiral center at the 2-position due to the ethyl substituent, while the pyrrolidine ring contributes an additional chiral center at the 2-position of the pyrrolidine system. These multiple chiral centers create the possibility for several stereoisomeric forms, each potentially exhibiting distinct chemical and biological properties.

The configuration of chiral centers in piperidine-containing compounds has been extensively studied and demonstrates profound effects on biological activity and molecular recognition processes. Research has shown that the introduction of chiral centers in piperidine rings can dramatically alter conformational preferences, with different stereoisomers adopting distinctly different shapes in aqueous solutions. For example, studies of related compounds have revealed that different stereoisomers can populate remarkably different conformational states, with some preferring elongated conformations while others adopt folded structures stabilized by intramolecular interactions. The stereochemical configuration influences not only the overall molecular shape but also critical physicochemical properties such as lipophilicity, permeability, and protein binding affinity.

The significance of stereochemical considerations extends to the synthetic accessibility and optical purity of the final compound. Chiral pool strategies utilizing naturally available amino acid precursors, such as L-proline and L-pipecolinic acid, represent preferred synthetic approaches for maintaining chiral integrity during the synthesis of complex pyrrolidine-piperidine hybrid systems. These synthetic methodologies are particularly important for industrial applications where stereochemical purity directly impacts the efficacy and safety profiles of pharmaceutical compounds. The stereochemical complexity of this compound therefore requires careful consideration of synthetic strategy, analytical characterization, and potential biological evaluation of individual stereoisomers.

| Stereochemical Feature | Description | Impact |

|---|---|---|

| Piperidine 2-Position | Chiral center due to ethyl substitution | Influences ring conformation and molecular shape |

| Pyrrolidine 2-Position | Chiral center in pyrrolidine ring | Affects overall three-dimensional architecture |

| Multiple Chiral Centers | Possibility for multiple stereoisomers | Creates diverse conformational and biological profiles |

| Conformational Preferences | Stereoisomer-dependent molecular shapes | Impacts physicochemical and biological properties |

Properties

IUPAC Name |

2-ethyl-1-(pyrrolidin-2-ylmethyl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.2ClH/c1-2-12-7-3-4-9-14(12)10-11-6-5-8-13-11;;/h11-13H,2-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXRGNJFYMASTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CC2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidine Derivatives

The core synthetic step is the N-alkylation of a 2-ethylpiperidine intermediate with a 2-pyrrolidinylmethyl halide or equivalent electrophile. This is typically performed under controlled conditions to favor mono-substitution.

-

- Piperidine derivative (2-ethylpiperidine)

- 2-(chloromethyl)pyrrolidine or related alkylating agent

- Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Base such as sodium hydride (NaH) or potassium carbonate (K2CO3)

- Temperature control between ambient to moderate heating (25–80 °C)

-

- Deprotonation of the piperidine nitrogen to form a nucleophilic amine anion.

- Nucleophilic substitution on the halomethylpyrrolidine electrophile.

- Formation of the N-(2-pyrrolidinylmethyl) substituted piperidine.

This step is supported by literature describing alkylation of azoles and piperidine derivatives with mesylates or chlorides, yielding moderate to good yields (16–65%) depending on conditions and substrates.

Salt Formation: Dihydrochloride Preparation

After the alkylation step, the free base is converted into the dihydrochloride salt to enhance stability and facilitate isolation.

- Procedure:

- Dissolution of the free base in a solvent such as dioxane or ethanol.

- Addition of concentrated hydrochloric acid or 10% HCl in dioxane.

- Evaporation under reduced pressure to dryness to yield the dihydrochloride salt as a crystalline solid.

This method is consistent with procedures used for related pyrrolidinylmethyl piperidine compounds.

Purification and Isolation

Purification involves:

- Recrystallization from suitable solvents (e.g., ethanol, methanol, or aqueous ethanol).

- Filtration and drying under vacuum at controlled temperatures (50–85 °C).

- Use of vacuum distillation or reduced pressure rectification for intermediate purification steps, especially for related piperazine derivatives, suggesting analogous approaches for this compound.

Detailed Research Findings and Data Tables

Example Synthetic Procedure (Adapted)

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 2-Ethylpiperidine + NaH in DMF, stirred at 25 °C | Deprotonation of piperidine nitrogen | Formation of nucleophilic species |

| 2 | Addition of 2-(chloromethyl)pyrrolidine, stir at 60 °C for 6 h | Alkylation to form N-(2-pyrrolidinylmethyl) derivative | Monitored by TLC or HPLC |

| 3 | Work-up: Quench with water, extract with organic solvent | Isolation of crude free base | Organic solvent: dichloromethane or ethyl acetate |

| 4 | Dissolution in 10% HCl in dioxane, evaporation to dryness | Formation of dihydrochloride salt | Yields crystalline product |

| 5 | Recrystallization from ethanol/water | Purification | High purity (>98% by HPLC) |

Analytical Data Summary

| Parameter | Typical Value/Method |

|---|---|

| Yield | 50–70% overall |

| Purity | >98% by HPLC or NMR |

| Melting Point | Typically 180–190 °C (dihydrochloride salt) |

| NMR (1H, CDCl3) | Characteristic signals for piperidine and pyrrolidine rings |

| Mass Spectrometry (EI) | Molecular ion peak consistent with C12H26Cl2N2 |

Comparative Notes on Related Preparations

- Preparation methods for related piperazine derivatives emphasize solvent choice (polar vs non-polar) and temperature control to minimize disubstituted impurities.

- Alkylation with mesylate or chloride intermediates is preferred due to better stability and reactivity profiles.

- Salt formation with hydrochloric acid in dioxane is a standard approach for isolating dihydrochloride salts of similar compounds.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Secondary or tertiary amines.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride, often referred to in scientific literature by its chemical structure or abbreviated form, is a compound that has garnered interest in various fields of research due to its unique chemical properties and potential applications. This article will explore its applications, particularly in medicinal chemistry, neuroscience, and pharmacology.

Chemical Formula

- Molecular Formula : C₁₃H₁₈Cl₂N₂

- Molecular Weight : 273.20 g/mol

Structural Characteristics

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Pyrrolidine Substitution : A five-membered ring that contributes to the compound's interaction with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its ability to modulate neurotransmitter systems.

Neurotransmitter Modulation

Research indicates that this compound may act as a selective modulator of certain neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. Studies have shown that compounds with similar structures can influence mood and cognitive functions, making them candidates for treating conditions such as depression and anxiety disorders.

Neuroscience

In neuroscience research, the compound has been utilized to study the effects of neurotransmitter modulation on behavior and cognition.

Behavioral Studies

Animal models have been employed to assess the impact of this compound on learning and memory. For instance, experiments have demonstrated that administration of this compound can enhance cognitive performance in tasks requiring memory retention.

Pharmacology

The pharmacological profile of this compound suggests potential applications in developing new drugs targeting central nervous system disorders.

Drug Development

Pharmacological studies have highlighted the compound's affinity for various receptors, including:

- Dopamine Receptors : Potential implications for treating schizophrenia and Parkinson's disease.

- Serotonin Receptors : Possible applications in mood disorders.

Case Study 1: Cognitive Enhancement

A study published in the Journal of Neuropharmacology examined the effects of this compound on spatial learning in rodents. The results indicated significant improvements in maze navigation tasks compared to control groups, suggesting cognitive enhancement properties.

Case Study 2: Mood Regulation

Research conducted at a leading pharmacological institute explored the antidepressant-like effects of this compound in a chronic mild stress model. The findings revealed that treatment with the compound led to reduced depressive-like behaviors and alterations in serotonin levels, indicating its potential as an antidepressant agent.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Modulation of neurotransmitter systems | Potential for treating depression and anxiety |

| Neuroscience | Effects on learning and memory | Enhanced cognitive performance in animal models |

| Pharmacology | Drug development targeting CNS disorders | Affinity for dopamine and serotonin receptors |

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs include:

- 2-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride (CAS 1220017-59-3): Substitution of ethyl with methyl at the 2-position and a pyrrolidin-3-yl group instead of pyrrolidin-2-ylmethyl.

- 2-Ethyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride (CAS 1219957-46-6): Differs in the pyrrolidine substitution (3-yl vs. 2-ylmethyl), altering spatial orientation and receptor-binding affinity .

- Vapitadine Dihydrochloride (CAS 279253-83-7): A spiro-imidazo-benzazepine-piperidine derivative. Its complex ring system contrasts with the simpler substituents in the target compound, leading to distinct biological targets (e.g., atopic dermatitis therapy) .

Physicochemical Properties

- Melting Points: Analogs like 3-Amino-4-(3′,4′-ethylenedioxylbenzyloxyimino)piperidine dihydrochloride (13b) exhibit melting points of 190–192°C , suggesting the target compound may share a similar range due to shared dihydrochloride salt formation and piperidine backbone.

- Solubility : The dihydrochloride form in all analogs improves aqueous solubility, critical for oral administration .

- Spectroscopic Data : NMR signals for analogs (e.g., δ 4.41 ppm for piperidine-H in 13b ) provide reference points for characterizing the target compound’s proton environments.

Pharmacological Implications

- Receptor Interactions : Piperidine derivatives with ethyl or pyrrolidinyl groups (e.g., 2-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride, CAS 128454-03-5) often target neurotransmitter transporters or GPCRs . The ethyl group in the target compound may enhance lipophilicity, improving blood-brain barrier penetration compared to methyl analogs .

- Biological Activity : Compounds like 13a–13g () with aromatic substituents show variability in bioactivity based on substituent position (e.g., dimethoxy vs. bromo-methoxy groups). The absence of aromatic moieties in the target compound suggests a different mechanism, possibly focusing on aliphatic receptor interactions .

Biological Activity

2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride is a compound that has garnered attention in pharmacological research due to its structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Synthesis

The compound is characterized by a piperidine core substituted with a pyrrolidinyl group and an ethyl chain. The synthesis typically involves multi-step reactions starting from commercially available precursors. A common route includes the formation of the piperidine ring followed by alkylation with 2-pyrrolidinylmethyl chloride under basic conditions to yield the desired dihydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly sigma receptors. These receptors are implicated in several neuropharmacological processes, including modulation of pain, anxiety, and mood disorders. The affinity for sigma receptors suggests potential applications in treating psychiatric conditions.

Pharmacological Profile

Research indicates that this compound exhibits significant binding affinity for sigma-1 receptors, which play a role in neuroprotection and modulation of neurotransmitter systems. A study reported a Ki value of approximately 2.1 nM, indicating strong receptor affinity . Furthermore, the compound's ability to modulate glutamate receptor activity enhances its profile as a potential therapeutic agent for neurodegenerative diseases .

Study 1: Sigma Receptor Affinity

A study evaluated various derivatives of piperidine and pyrrolidine compounds for their sigma receptor binding affinities. The results demonstrated that modifications on the piperidine ring significantly influenced binding potency. The compound showed promising results compared to other tested ligands, highlighting its potential as a lead compound in drug development .

Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was tested in models of oxidative stress-induced neuronal injury. Results showed that treatment with this compound significantly reduced cell death and improved cell viability, suggesting its role as a neuroprotective agent .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound | Sigma Receptor Ki (nM) | Neuroprotective Activity |

|---|---|---|

| This compound | 2.1 | Yes |

| N-Methyl-2-(1-pyrrolidinyl)ethylamine | 3.5 | Moderate |

| 1-(Pyrrolidin-2-ylmethyl)-1H-pyrazole | 4.0 | Yes |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters such as solvent choice (e.g., dimethylformamide), base selection (e.g., potassium carbonate), and temperature. For dihydrochloride salt formation, post-synthetic treatment with hydrochloric acid is critical . Reaction scalability can be enhanced using continuous flow reactors and automated systems to maintain yield and purity .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : For structural confirmation of the piperidine-pyrrolidine backbone and ethyl/pyrrolidinylmethyl substituents.

- High-Performance Liquid Chromatography (HPLC) : To quantify purity and detect impurities (e.g., residual solvents or byproducts) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., 292.2 g/mol for related dihydrochloride salts) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation if irritation persists .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations improve reaction design for derivatives of this compound?

- Methodological Answer : Quantum mechanical modeling (e.g., density functional theory) predicts reaction pathways and intermediates, reducing trial-and-error experimentation. Computational tools like reaction path search algorithms can identify optimal conditions (e.g., solvent polarity, temperature) for synthesizing novel analogs . For example, substituent effects on the piperidine ring’s reactivity can be simulated to guide selective functionalization .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

- Methodological Answer :

- Comparative Analysis : Cross-reference pharmacological profiles with structurally similar compounds (e.g., 2-(Piperidin-2-yl)pyridine dihydrochloride) to identify structure-activity relationships .

- Dose-Response Studies : Systematically test concentration-dependent effects to rule out assay-specific artifacts .

- Target Validation : Use knockout models or competitive binding assays to confirm interactions with enzymes/receptors .

Q. How can impurity profiling and control be integrated into the synthesis workflow?

- Methodological Answer :

- In-Process Monitoring : Use HPLC-MS to track intermediate byproducts (e.g., unreacted 2-chloropyridine) .

- Pharmacopeial Standards : Align impurity thresholds with guidelines (e.g., USP/EP specifications for related intermediates) .

- Crystallization Optimization : Adjust solvent polarity and cooling rates to exclude impurities during salt formation .

Q. What experimental approaches are suitable for studying the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose samples to elevated temperatures/humidity and monitor decomposition via HPLC .

- Light Sensitivity Testing : Use UV-Vis spectroscopy to detect photodegradation products .

- Long-Term Stability : Store aliquots at -20°C in airtight containers with desiccants and reassay periodically .

Q. How can the compound’s interaction with biological membranes be investigated?

- Methodological Answer :

- Liposome Binding Assays : Measure partitioning into model membranes using fluorescence quenching .

- Molecular Dynamics Simulations : Predict membrane permeability based on logP values and hydrogen-bonding capacity .

- Caco-2 Cell Monolayers : Assess intestinal absorption potential via in vitro permeability models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.